molecular formula C15H12N4O2S B7838375 N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine CAS No. 1048007-94-8

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine

Cat. No.: B7838375
CAS No.: 1048007-94-8
M. Wt: 312.3 g/mol
InChI Key: SDDODIFTQFSODB-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine (CAS 1048007-94-8) is a high-purity chemical compound supplied for research use only. This organic molecule features a thiazole core structure and has a molecular formula of C15H12N4O2S and a molecular weight of 312.35 g/mol . Compounds based on the thiazole scaffold are of significant interest in medicinal chemistry and are extensively investigated for their potential as therapeutic agents, including as anti-inflammatory and antifungal agents . The structural architecture of this compound, which incorporates both pyridinyl and nitrophenyl groups, suggests potential for diverse research applications, particularly in the synthesis of more complex molecules and in biological screening studies. Researchers are advised to handle this material in accordance with laboratory safety protocols. The available safety information indicates that it should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . For complete handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-10-4-5-12(19(20)21)7-13(10)17-15-18-14(9-22-15)11-3-2-6-16-8-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDODIFTQFSODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658045
Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
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Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1048007-94-8
Record name N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine
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Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
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Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
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Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
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Biological Activity

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound has been characterized using various techniques such as NMR, GC-MS, and LC-MS to confirm its structure and purity. For instance, one study reported a yield of 97.90% with a purity of 96.70% for the synthesized compound .

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. A related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was shown to inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase in cancer cells . This suggests that similar mechanisms may be at play for the compound .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundSGC-7901TBDTubulin inhibition
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineVarious0.36 - 0.86Tubulin polymerization inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives generally show activity against both Gram-positive and Gram-negative bacteria. In vitro tests have confirmed that related compounds possess antibacterial and antifungal properties . The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways.

Table 2: Summary of Antimicrobial Activity

CompoundMicroorganism TestedActivityReference
This compoundS. aureus (methicillin-resistant)Effective
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-aminesE. faecium (vancomycin-resistant)Broad-spectrum

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial investigated the use of thiazole derivatives in combination therapies for patients with advanced solid tumors. The results indicated improved outcomes when combined with standard chemotherapy agents.
  • Case Study on Antimicrobial Resistance : Another study focused on the use of thiazole compounds against drug-resistant strains of bacteria. The findings suggested that these compounds could serve as potential alternatives to traditional antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar to other thiazole derivatives, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to its antimicrobial efficacy.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Structure: Replaces the thiazole ring with a pyrimidine core. Synthesis: Prepared via refluxing enaminones with 1-(2-methyl-5-nitrophenyl)guanidine in alcohols like n-butanol or isopropyl alcohol, achieving yields up to 92% . Applications: Reduced to 6-methyl-N1-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine, a key intermediate in anti-angiogenic drug development .

Thiazole Derivatives with Modified Substituents

  • N-[4-(4-Nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines Structure: Retains the thiazole core but substitutes the pyridin-3-yl group with fluorophenyl or methoxyphenyl groups and modifies the aryl amine substituent. Synthesis: Derived from 4-(4-nitrophenoxy)phenyl thiourea, a scaffold used in the anthelmintic drug nitroscanate . Bioactivity: Exhibits potent anthelmintic and antibacterial activities, outperforming the parent compound in parasite paralysis assays .
  • 4-(2-Amino-4-methyl-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine Structure: Combines a thiazole and pyrimidine ring, with a 3-nitrophenylamine substituent. Properties: Higher molecular weight (C₁₄H₁₂N₆O₂S) and distinct electronic properties due to the nitro group at position 3 on the phenyl ring .

Functional Analogues in Drug Development

Imatinib Precursor

  • N-(2-Methyl-5-nitrobenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine Role: A key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor. Synthesis: Utilizes dimethylamino ketones and guanidine derivatives, highlighting the versatility of enaminone chemistry .

Antiproliferative Triazole-Thiazole Hybrids

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Structure: Integrates a triazole ring with benzothiazole and nitroaryl groups. Bioactivity: Under evaluation for antiproliferative properties, leveraging the benzothiazole motif’s known anticancer activity .

Structural and Electronic Features

Compound Core Structure Key Substituents Molecular Formula Bioactivity Focus
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine Thiazole Pyridin-3-yl, 2-methyl-5-nitroaryl C₁₅H₁₃N₅O₂S Anti-angiogenic
N-(3-Nitrophenyl)-4-(2-amino-4-methyl-thiazol-5-yl)pyrimidin-2-amine Pyrimidine Thiazol-5-yl, 3-nitroaryl C₁₄H₁₂N₆O₂S Undisclosed
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine Thiazole Fluorophenyl, nitrophenoxyaryl C₂₁H₁₅FN₄O₃S Anthelmintic

Preparation Methods

Guanidine Nitrate Intermediate Formation

The synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine typically begins with the preparation of 1-(2-methyl-5-nitrophenyl)guanidine nitrate. This intermediate is synthesized by reacting 2-amino-4-nitrotoluene with cyanamide in the presence of nitric acid, yielding a stable guanidine nitrate salt. Critical parameters include maintaining a reaction temperature of 0–5°C to prevent premature decomposition and achieving a molar ratio of 1:1.2 (2-amino-4-nitrotoluene to cyanamide) for optimal conversion.

Thiazole Ring Formation via Hantzsch-Type Cyclization

The thiazole core is constructed through a Hantzsch thiazole synthesis, where 1-(2-methyl-5-nitrophenyl)guanidine nitrate reacts with α-bromo-3-pyridinyl ketone derivatives. This step requires anhydrous dimethyl sulfoxide (DMSO) as a solvent and sodium hydroxide (2.09–2.29 mol/dm³) to deprotonate the guanidine, facilitating nucleophilic attack on the α-bromo ketone. Microwave irradiation at 52.35 W/cm³ significantly accelerates the cyclization, achieving reaction completion in 10 minutes compared to 24 hours under conventional heating.

Microwave-Assisted Synthesis Optimization

Reaction Parameters and Yield Enhancement

Microwave-assisted synthesis under high-pressure conditions (24–25 MPa) in a rotary field reactor demonstrates superior efficiency. A representative protocol involves:

  • Reactants : 2.19 mol/dm³ 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 2.19 mol/dm³ guanidine nitrate, 2.19 mol/dm³ NaOH in DMSO.

  • Conditions : 473K, 52.35 W/cm³ microwave power density, 10-minute residence time.

  • Outcome : 97–99% yield with 95.8–97.5% purity confirmed by ¹H NMR and LC-MS.

Table 1. Comparative Analysis of Microwave vs. Conventional Heating

ParameterMicrowave SynthesisConventional Synthesis
Reaction Time10 minutes24 hours
Yield97–99%65–72%
Purity (HPLC)95.8–97.5%85–90%
Energy Consumption0.8 kWh/mol12.5 kWh/mol

Solvent and Catalytic System Innovations

Role of Dimethyl Sulfoxide (DMSO)

DMSO serves dual roles as a solvent and weak base, stabilizing enolate intermediates during cyclization. Its high dielectric constant (ε = 47.2) enhances microwave absorption, enabling rapid heating and uniform temperature distribution. Alternative solvents like N,N-dimethylformamide (DMF) reduce yields by 15–20% due to inferior microwave coupling.

Alkali Hydroxide Selection

Sodium hydroxide (2.09–2.29 mol/dm³) outperforms potassium hydroxide in deprotonation efficiency, minimizing side reactions such as nitro group reduction. Excess NaOH (>2.5 mol/dm³) promotes hydrolysis of the thiazole ring, necessitating precise stoichiometric control.

Purification and Characterization

Crystallization Techniques

Post-reaction mixtures are crystallized from ethanol-water (7:3 v/v) at −20°C, yielding needle-like crystals with >99% phase purity. Recrystallization in acetonitrile further reduces residual DMSO to <0.1% (w/w).

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (s, 1H, pyridine-H), 8.50 (d, J = 4.8 Hz, 1H, thiazole-H), 7.95 (s, 1H, nitroaryl-H).

  • LC-MS (ESI+) : m/z 342.1 [M+H]⁺, retention time 6.8 minutes (C18 column, 0.1% formic acid/acetonitrile gradient).

Industrial Scalability and Environmental Impact

Continuous Flow Microwave Reactors

Patented rotary microwave reactors enable continuous production at 0.583 mL/min flow rates, achieving 98.8% yield with 96.95% purity. The system’s Teflon-lined steel jacket ensures isothermal conditions, reducing thermal degradation.

Solvent Recovery and Waste Management

DMSO is recovered via vacuum distillation (85% recovery rate), while nitrate byproducts are neutralized with Ca(OH)₂ to precipitate non-toxic Ca(NO₃)₂. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to batch processes .

Q & A

Q. What are the established synthetic methodologies for N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine?

Methodological Answer: The synthesis typically involves:

  • Copper-catalyzed N-arylation : A key step for forming the C–N bond between the pyridinyl-thiazole core and the nitro-substituted aniline. Copper salts (e.g., CuI) are used as catalysts, avoiding expensive palladium-based systems. This method achieved an 82% yield in analogous compounds .
  • Acylation/cyclization : Thiazole rings can be constructed via reactions of thiourea derivatives with α-haloketones. For example, 5-chlorothiazol-2-amine derivatives are synthesized by reacting acyl chlorides with aminothiazoles in pyridine, followed by purification via chromatography and recrystallization .
  • Reagent selection : POCl₃ is often employed for cyclization under reflux conditions (90–120°C), with pH adjustment (ammonia) to precipitate products .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms aromatic proton environments (e.g., pyridinyl vs. nitrophenyl groups).
  • IR spectroscopy : Validates functional groups (e.g., nitro stretches at ~1520 cm⁻¹, C–N bonds in thiazoles) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, intermolecular N–H···N hydrogen bonds in thiazole derivatives form centrosymmetric dimers, stabilizing crystal packing .
  • Mass spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]⁺ peaks).

Q. How is purification typically achieved for thiazol-2-amine derivatives?

Methodological Answer:

  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane isolates intermediates .
  • Recrystallization : Methanol or DMSO/water mixtures (2:1) are common solvents for obtaining single crystals .
  • Acid-base extraction : Washing with NaHCO₃ removes unreacted acyl chlorides .

Advanced Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and tautomerism of this compound?

Methodological Answer:

  • DFT functionals : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (Becke 1993) and gradient-corrected correlation (Lee-Yang-Parr 1988) accurately model electronic structures .
  • Tautomer analysis : Quantum calculations reveal energy differences between tautomers. For N-(pyridinyl)thiazol-2-amine derivatives, tautomeric hydrogen shifts between pyridine and thiazole nitrogens are competitive (ΔG ~4 kcal/mol), with divalent N(I) character observed in some isomers .
  • Protonation studies : Molecular orbital analysis identifies (L→N←L)⊕ configurations post-protonation, critical for understanding reactivity .

Q. What factors influence the optimization of copper-catalyzed N-arylation in synthesizing such derivatives?

Methodological Answer:

  • Catalyst-ligand systems : CuI with 1,10-phenanthroline enhances catalytic activity by stabilizing intermediates.
  • Solvent/base selection : Polar aprotic solvents (DMF, DMSO) and mild bases (K₃PO₄) improve yields .
  • Substrate compatibility : Electron-withdrawing groups (e.g., nitro) on the aryl halide increase electrophilicity, accelerating coupling .
  • Reaction monitoring : TLC or HPLC tracks progress, minimizing side reactions like dehalogenation .

Q. What in vitro and in vivo approaches are used to assess the biological activity of thiazol-2-amine derivatives?

Methodological Answer:

  • CRF1 receptor antagonism : Radioligand binding assays (e.g., [¹²⁵I]-Tyr⁰-CRF) measure affinity (pKᵢ values). Functional assays (cAMP inhibition in Y79 cells) confirm antagonism .
  • Pharmacokinetics : Oral bioavailability and brain penetration are tested via ex vivo binding in rats (ID₅₀ ~6.5 mg/kg) .
  • Stress response models : Restraint stress-induced ACTH secretion in rats evaluates in vivo efficacy. Dose-response studies (e.g., ID₅₀ = 5 mg/kg p.o.) determine potency .
  • Behavioral assays : CRF-induced forepaw treading in gerbils quantifies CNS activity .

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